Hexyl laurate chemical properties and structure
Hexyl laurate chemical properties and structure
An In-depth Technical Guide to Hexyl Laurate
For Researchers, Scientists, and Drug Development Professionals
Hexyl laurate (CAS No. 34316-64-8) is the ester formed from the reaction of hexyl alcohol and lauric acid.[1] This molecule is a medium-chain fatty acid ester that sees extensive use in the cosmetics and personal care industries as an emollient, skin-conditioning agent, solvent, and viscosity-controlling agent.[2][3] It is valued for its ability to impart a light, non-greasy, and silky feel to formulations, enhancing their spreadability and sensory profile. Beyond cosmetics, it also finds application as a flavoring agent and in various industrial processes.[3][4]
Chemical Structure and Identification
Hexyl laurate, with the IUPAC name hexyl dodecanoate, is structurally composed of a C12 saturated fatty acid (lauric acid) esterified with a C6 alcohol (n-hexanol).[2][3] This structure contributes to its oily nature and its affinity for lipid-based environments.
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IUPAC Name: hexyl dodecanoate[3]
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Chemical Formula: C₁₈H₃₆O₂
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Canonical SMILES: CCCCCCCCCCCC(=O)OCCCCCC[3]
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InChI: InChI=1S/C18H36O2/c1-3-5-7-9-10-11-12-13-14-16-18(19)20-17-15-8-6-4-2/h3-17H2,1-2H3[3]
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InChIKey: CMBYOWLFQAFZCP-UHFFFAOYSA-N[3]
Physicochemical Properties
Hexyl laurate is a colorless to slightly yellow oily liquid that is practically odorless.[5][6] It is insoluble in water but soluble in alcohol and miscible with oils.[6] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | 284.5 g/mol | [3] |
| Boiling Point | 326 - 334 °C | [5][6] |
| Melting Point | -3.4 °C | [7] |
| Density (Specific Gravity) | 0.86 g/cm³ | [6] |
| Vapor Pressure | 1.32 mm Hg at 25 °C | [8] |
| Water Solubility | Insoluble | [6] |
| LogP (Octanol/Water Partition Coefficient) | 7.6 | [3] |
Experimental Protocols: Synthesis of Hexyl Laurate
Hexyl laurate is commercially produced through the direct esterification of n-hexanol with lauric acid.[6] Enzymatic synthesis using lipases has gained significant attention as a "greener" alternative to traditional chemical catalysis. Lipases offer high specificity and operate under milder conditions.
Lipase-Catalyzed Synthesis in a Solvent-Free System
This protocol is based on the optimization of hexyl laurate synthesis using an immobilized lipase (B570770) from Rhizomucor miehei (Lipozyme IM-77) in a solvent-free environment.[9]
1. Materials:
- Lauric acid
- 1-Hexanol (B41254)
- Immobilized lipase (e.g., Lipozyme IM-77)
- Phosphate buffer for pH adjustment of lipase (pH memory)
2. Equipment:
- Orbital shaking water bath or similar temperature-controlled reactor
- Reaction vials
- Analytical equipment for monitoring conversion (e.g., Gas Chromatography)
3. Methodology:
- Enzyme Preparation: Prepare the immobilized lipase. If creating a pH memory, pretreat the enzyme with a specific pH buffer (e.g., pH 5.9) and then dry it.[9]
- Reaction Setup: In a reaction vial, combine lauric acid and 1-hexanol. The molar ratio of the substrates can be varied for optimization.
- Enzyme Addition: Add the prepared immobilized lipase to the substrate mixture. An optimized amount might be around 25.4 mg/mL.[9]
- Reaction Conditions: Place the reaction vials in a shaker bath set to the optimal temperature (e.g., 58.2 °C) and agitate for the specified reaction time (e.g., 40.6 minutes).[9]
- Monitoring and Analysis: At the end of the reaction, separate the enzyme from the product mixture. The molar conversion of lauric acid to hexyl laurate can be determined by analyzing the remaining fatty acid content via titration or by direct product quantification using gas chromatography.
Continuous Biosynthesis in a Packed-Bed Bioreactor
For larger-scale production, a continuous process using a packed-bed bioreactor offers advantages in efficiency and productivity.[10]
1. Materials:
- Lauric acid
- 1-Hexanol
- Immobilized lipase (e.g., Lipozyme IM-77)
- Solvent (e.g., n-hexane)
2. Equipment:
- Packed-bed reactor column
- High-performance liquid chromatography (HPLC) pump or peristaltic pump
- Temperature-controlled water jacket for the reactor
- Substrate reservoir
3. Methodology:
- Reactor Packing: Pack the column with a specific amount of immobilized lipase (e.g., 1.5 g).[10]
- Substrate Preparation: Prepare a solution of 1-hexanol and lauric acid in the chosen solvent (e.g., n-hexane). An optimized substrate molar ratio of 1-hexanol to lauric acid is 1:2.[10]
- Reaction Execution: Pump the substrate mixture continuously through the packed-bed reactor at a controlled flow rate (e.g., 4.5 mL/min) and temperature (e.g., 45 °C).[10]
- Product Collection and Analysis: Collect the effluent from the reactor outlet. The production rate and conversion can be determined by analyzing samples of the effluent using gas chromatography. Under optimal conditions, molar conversions can exceed 97%.[10]
Applications in Research and Drug Development
Hexyl laurate's primary functions are related to its physical properties as an emollient and solvent.
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Topical and Transdermal Formulations: As a non-irritating and mild emollient, it serves as a vehicle for lipid-soluble active pharmaceutical ingredients (APIs).[6][11] Its ability to form an occlusive layer on the skin can enhance the penetration of certain drugs and prevent moisture loss.[2] It is effective in dissolving drugs due to its high polarity.[11]
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Viscosity Modifier: In creams, lotions, and gels, hexyl laurate can be used to adjust the viscosity, which affects the product's texture, feel, and release characteristics of the incorporated API.[2]
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Solvent Properties: Its solvent capabilities are utilized in various cosmetic and pharmaceutical preparations to dissolve other components of the formulation.[2]
Process Diagrams
Synthesis Workflow
The following diagram illustrates the general workflow for the enzymatic synthesis of hexyl laurate.
Caption: Workflow for the enzymatic synthesis of hexyl laurate.
Logical Relationship of Applications
This diagram shows the relationship between the core properties of hexyl laurate and its primary applications.
Caption: Properties of hexyl laurate leading to its applications.
Safety and Toxicology
Hexyl laurate is considered safe for its intended use in cosmetic products.[1][5] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that alkyl esters, including hexyl laurate, are safe in the current practices of use and concentration when formulated to be non-irritating.[1][3] It is generally non-toxic, non-sensitizing, and non-comedogenic, making it suitable for a wide range of skin types.[5][12] Safety data sheets indicate that the substance does not meet the criteria for classification as hazardous under GHS regulations.[12] It is not classified as acutely toxic, a skin/eye irritant, a mutagen, a carcinogen, or a reproductive toxicant.[12]
References
- 1. Hexyl Laurate and Pregnancy | Motherfigure [motherfigure.com]
- 2. HEXYL LAURATE - Ataman Kimya [atamanchemicals.com]
- 3. Hexyl Laurate | C18H36O2 | CID 94454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. elchemy.com [elchemy.com]
- 5. specialchem.com [specialchem.com]
- 6. hexyl laurate | 34316-64-8 [chemicalbook.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. atamankimya.com [atamankimya.com]
- 9. Optimal formation of hexyl laurate by Lipozyme IM-77 in solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemi-navi.nikkolgroup.com [chemi-navi.nikkolgroup.com]
- 12. chemos.de [chemos.de]
